molecular formula C4H7NO3 B2572105 4-(Hydroxymethyl)oxazolidin-2-one CAS No. 15546-08-4

4-(Hydroxymethyl)oxazolidin-2-one

Cat. No. B2572105
CAS RN: 15546-08-4
M. Wt: 117.104
InChI Key: MEXGFDVEUOGVFI-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)oxazolidin-2-one is a chemical compound with the molecular formula C4H7NO3 and a molecular weight of 117.1 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates was carried out under the conditions of triazabicyclodecene catalysis . Electron-donating groups in the aromatic substituent of glycidylcarbamate contributed to an increase in the yield of products .


Molecular Structure Analysis

The InChI code for 4-(Hydroxymethyl)oxazolidin-2-one is 1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) . The SMILES string is OC[C@H]1COC(N1)=O .


Physical And Chemical Properties Analysis

As mentioned earlier, 4-(Hydroxymethyl)oxazolidin-2-one is a white to yellow solid . It has a molecular weight of 117.1 .

Scientific Research Applications

Synthesis and Organic Chemistry

4-Hydroxymethyl 2-oxazolidinones have been synthesized using intramolecular cyclization, showing potential in multifunctional compound synthesis. This process, catalyzed by bicyclic guanidine, provides bi- and tri-functional alcohols with oxazolidinone moieties, highlighting its versatility in organic synthesis (Yoshida & Endo, 2021). Another study reports the synthesis of isomeric 2-oxazolidinones from specific propanediols, which contributes to the understanding of experimental conditions impacting these compounds' formation (Madesclaire et al., 2007).

Pharmaceutical Research

In pharmaceutical research, a notable application is the stereoselective intramolecular cyclization to produce 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones from (S)-glycidol. These compounds serve as important building blocks in drug synthesis (Chiummiento et al., 2012).

Enzymatic Synthesis

In a novel approach, the enzymatic synthesis of oxazolidin-2-one was explored using 2-aminoalcohol and dimethyl carbonate. This study provides insights into the mechanism and kinetic modeling of consecutive reactions, presenting an innovative method in the field of biochemistry (Yadav & Pawar, 2014).

Antibacterial Properties

Oxazolidinones, including derivatives of 4-(Hydroxymethyl)oxazolidin-2-one, have shown potential in combating bacterial infections. They inhibit protein synthesis by binding to the 50S ribosomal subunit, indicating their effectiveness as antibacterial agents (Armentano et al., 2020).

Future Directions

The oxazolidin-2-ones, including 4-(Hydroxymethyl)oxazolidin-2-one, have gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . This suggests that they may have potential applications in the development of new antibiotics.

properties

IUPAC Name

4-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXGFDVEUOGVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)oxazolidin-2-one

CAS RN

15546-08-4
Record name 4-(hydroxymethyl)-1,3-oxazolidin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
86
Citations
Y Chen, Q He, G Ren, C Feng, N Li… - Journal of Applied …, 2018 - Wiley Online Library
A cyclic N‐halamine precursor, 4‐ethyl‐4‐(hydroxymethyl)oxazolidin‐2‐one (EHMO), was synthesized and attached to poly(methylhydrosiloxane) (PMHS) through silane alcoholysis …
Number of citations: 20 onlinelibrary.wiley.com
G Cardillo, M Orena, S Sandri - The Journal of Organic Chemistry, 1986 - ACS Publications
A new polymeric reagent was obtained by adsorbing iodine on the resin Amberlyst A 26 in theC032'form. By treating at room temperature a solution of allylic amines hydrochlorides 4 or …
Number of citations: 53 pubs.acs.org
KMR Pillai, G Diamantidis, L Duncan… - The Journal of …, 1994 - ACS Publications
The syntheses of 2, 4, 6-triiodo-l, 3-benzenedicarboxamide analogs, 12c, 12e, and 17c, of interest as X-ray diagnostic agents and in whichthe 5 position is linked to the N atom of a 4-(…
Number of citations: 18 pubs.acs.org
SP Bew, SD Bull, SG Davies, ED Savory, DJ Watkin - Tetrahedron, 2002 - Elsevier
… This O–O-carbonyl migration pathway is a common feature for this class of 4-hydroxymethyl-oxazolidin-2-one. For example, Shinozaki have shown in their studies directed towards the …
Number of citations: 47 www.sciencedirect.com
C Hammond, JA Lopez-Sanchez, MH Ab Rahim… - academia.edu
80 69 17 4 10 55 aReaction conditions: Glycerol to Urea molar ratio:(1: 1.5), Temperature: 150 oC, Catalyst: 0.25 g, Reaction time: 4 hrs, N2 flow. Product (5): 2, 3-dixydroxylpropyl …
Number of citations: 2 www.academia.edu
NA Razali, M Conte, J McGregor - Catalysis Letters, 2019 - Springer
The direct carboxylation of crude glycerol, obtained as a by-product of bio-diesel synthesis, with CO 2 has been investigated over lanthanum oxide as a heterogeneous catalyst for the …
Number of citations: 34 link.springer.com
N Razali, J McGregor - Catalysts, 2021 - mdpi.com
Improved yields of, and selectivities to, value-added products synthesised from glycerol are shown to be achieved through the judicious selection of dehydrating agents and through the …
Number of citations: 9 www.mdpi.com
N Razali, J McGregor - 2021 - search.proquest.com
Improved yields of, and selectivities to, value-added products synthesised from glycerol are shown to be achieved through the judicious selection of dehydrating agents and through the …
Number of citations: 0 search.proquest.com
Q Zhao, JR Manning, J Sutton, A Costales… - ACS Medicinal …, 2018 - ACS Publications
Mutant isocitrate dehydrogenase 1 (IDH1) is an attractive therapeutic target for the treatment of various cancers such as AML, glioma, and glioblastoma. We have evaluated 3-pyrimidin-…
Number of citations: 13 pubs.acs.org
C Hammond, JA Lopez-Sanchez, MH Ab Rahim… - Dalton …, 2011 - pubs.rsc.org
The reaction of glycerol with urea to form glycerol carbonate is mostly reported in the patent literature and to date there have been very few fundamental studies of the reaction …
Number of citations: 168 pubs.rsc.org

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